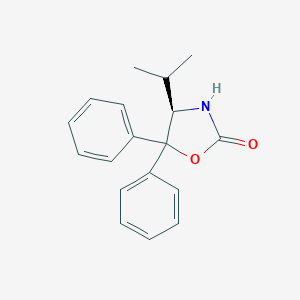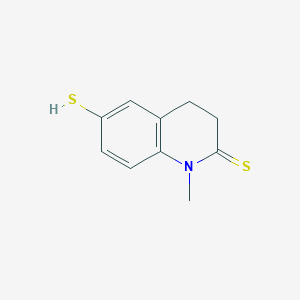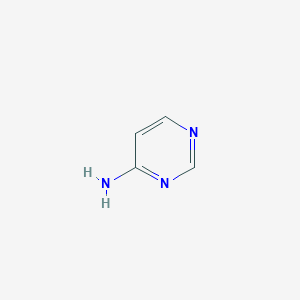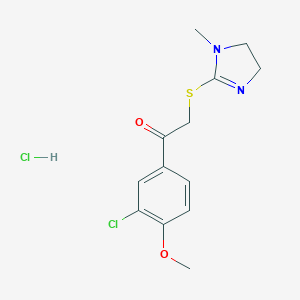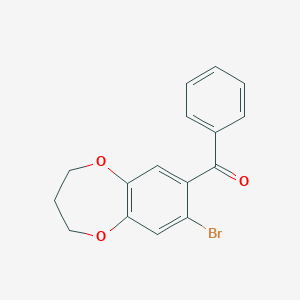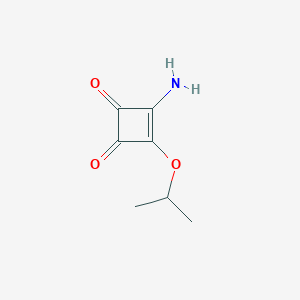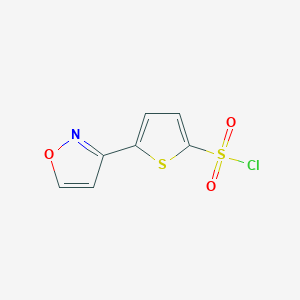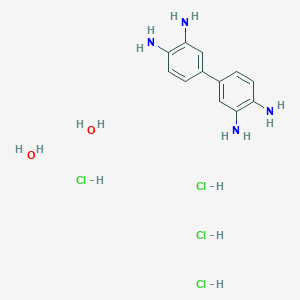
(1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate
Overview
Description
Biphenyl is an organic compound that forms colorless crystals . It is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond . Biphenyl occurs naturally in coal tar, crude oil, and natural gas . It is used in organic syntheses, heat transfer fluids, dye carriers, food preservatives, as an intermediate for polychlorinated biphenyls, and as a fungistat in the packaging of citrus fruits .
Synthesis Analysis
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .
Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .
Chemical Reactions Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° . In the room-temperature solid, biphenyl is crystalline with space group P2 1 /c, which does not allow for chiral crystals .
Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents . The biphenyl molecule consists of two connected phenyl rings .
Scientific Research Applications
-
Organic Chemistry and Medicinal Applications
- Biphenyl compounds have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
-
Synthesis of New Compounds
- A series of compounds were synthesized using a variety of phenols . Their chemical characterization was established by FTIR, 1 HNMR, and 13 CNMR techniques .
- The biological activities including antioxidant potentials using the DPPH assay, the antihypertensive assay, the urease enzyme inhibition assay, and the antibacterial assay using agar well diffusion methods were performed .
- All the new compounds showed significant free radical scavenging potentials more than the parent drug while retaining antihypertensive potentials along with urease inhibition properties .
-
Metal-Organic Frameworks (MOFs)
- A novel metal-organic framework (MOF) based on 2,6-di (1 H -imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H 3 bptc), namely [Co (L) (Hbptc) (H 2 O)] ( 1 ), has been prepared .
- This MOF has a distinct infinite chain structure, further linked together by winding interactions to give the three-dimensional structure .
-
Peroxidase Substrate
- 3,3’,5,5’-Tetramethylbenzidine dihydrochloride hydrate (TMB-d) is a sensitive chromogen substrate for peroxidase .
- It is non-carcinogenic, hence, it can be used as a safe substitute for benzidine .
- TMB-d is useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .
-
Production of Polychlorinated Biphenyls (PCBs)
-
Production of Other Organic Compounds
-
Electrophilic Substitution Reactions
-
Production of Fluorescent Layers in OLEDs
-
Production of Liquid Crystals
- A large number of biphenyl derivatives are patented and broadly used in medicine for various pharmacological activities .
- For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a biphenyl derivative, is used as a third-generation topical retinoid primarily used for treating acne vulgaris .
Safety And Hazards
Biphenyl is classified as a Group D substance, not classifiable as to human carcinogenicity . It has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems in workers exposed to high levels of biphenyl . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIYIGBKSGVJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diaminobenzidine tetrahydrochloride dihydrate | |
CAS RN |
167684-17-5, 868272-85-9 | |
| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167684175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3â?²-Diaminobenzidine tetrahydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1'-BIPHENYL)-3,3',4,4'-TETRAMINE TETRAHYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KH58591V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



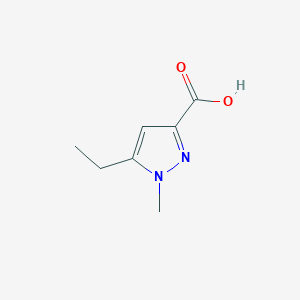
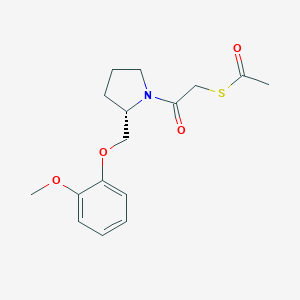
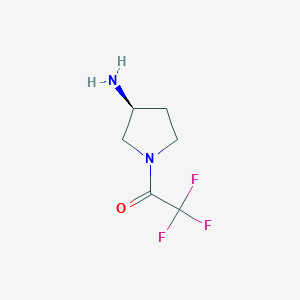
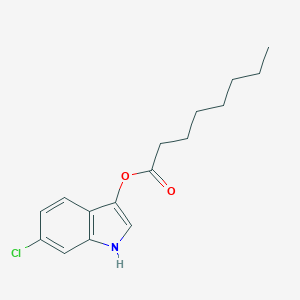
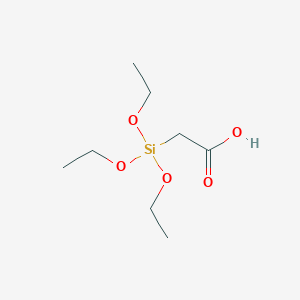
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
